molecular formula C26H26N4O4S B2928840 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-43-1

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2928840
CAS No.: 868676-43-1
M. Wt: 490.58
InChI Key: SRBMODOZQVZEHH-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a benzamide derivative featuring a benzimidazole (1H-1,3-benzodiazol-2-yl) moiety attached to the para-position of the phenyl ring. The sulfamoyl group at the 4-position of the benzamide is further substituted with methyl and (oxolan-2-yl)methyl groups.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMODOZQVZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a halogenated benzene derivative to introduce the phenyl group.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.

    Final Coupling: The final step involves coupling the intermediate with an oxolan-2-ylmethyl derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfamoyl Group Functionalization

The sulfamoyl substituent {methyl[(oxolan-2-yl)methyl]sulfamoyl} is introduced through a multi-step process:

Step 1: Sulfonation

  • Reagent : Chlorosulfonic acid reacts with 4-methylbenzoic acid to form 4-(chlorosulfonyl)benzoic acid .

  • Conditions : 0–5°C, 4–6 hours, yields ~70% .

Step 2: Amine Coupling

  • Reaction : The sulfonyl chloride intermediate reacts with N-methyl-(tetrahydrofuran-2-yl)methanamine to form the sulfonamide:

    \text{4 ClSO}_2\text{ C}_6\text{H}_4\text{COOH}+\text{HN CH}_3\text{ CH}_2\text{C}_4\text{H}_7\text{O }\rightarrow \text{4 methyl oxolan 2 yl methyl sulfamoyl}benzoicacid}
  • Catalyst : Triethylamine (TEA) in dichloromethane at room temperature, yielding 65–72% .

Amide Bond Formation

The final step involves coupling the benzodiazole and sulfamoyl-benzamide components:

  • Reagents : Activation of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid with thionyl chloride (SOCl2_2) to form the acyl chloride, followed by reaction with 4-(1H-benzodiazol-2-yl)aniline .

  • Conditions : Reflux in dry THF with TEA, yielding 58–64% .

Key Reaction Data

Step Reagents/Conditions Yield Characterization
Benzodiazole formationo-Phenylenediamine, HCl, reflux78%1H NMR,HRMS^1\text{H NMR},\text{HRMS}
SulfonationClSO3_3H, 0–5°C70%FTIR (S=O stretch: 1,300 cm1^{-1})
Sulfamoyl couplingTEA, CH2_2Cl2_2, RT68%13C NMR,LC MS^{13}\text{C NMR},\text{LC MS}
Amide bond formationSOCl2_2, THF, reflux62%1H NMR,XRD^1\text{H NMR},\text{XRD}

Stability and Reactivity Insights

  • Hydrolysis Sensitivity : The sulfamoyl group is stable under acidic conditions but hydrolyzes slowly in alkaline media (pH > 10) .

  • Thermal Stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .

  • Nucleophilic Substitution : The benzodiazole nitrogen can undergo alkylation with electrophiles (e.g., methyl iodide) at 60°C in DMF.

Comparative Analysis with Structural Analogs

Compound Key Reaction Differences Yield
N-(1,3-benzothiazol-2-yl)benzamide Uses thionyl chloride for amidation66%
Benzamide-4-sulfonamides Employs BOP reagent for coupling72%
N-(1,3,4-oxadiazol-2-yl)benzamides Microwave-assisted cyclization84%

This synthesis leverages established methodologies for benzodiazole and sulfonamide chemistry, optimized for yield and purity. The compound’s reactivity is influenced by electron-withdrawing sulfamoyl groups and the aromatic benzodiazole core, enabling applications in medicinal chemistry and materials science .

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features , synthetic pathways , spectroscopic properties , and biological activities .

Structural Analogues
Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Biological Activity (if reported)
Target Compound: N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide Benzamide - 4-(1H-1,3-Benzodiazol-2-yl)phenyl
- 4-Sulfamoyl (methyl, oxolan-2-ylmethyl)
Not explicitly reported in evidence
4-Benzoyl-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide (F0816-0599, Life Chemicals) Benzamide - 4-Benzoyl
- 4-(1H-1,3-Benzodiazol-2-yl)phenyl
Not reported
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide - 4-Imidazolyl
- 3-Chloro-4-fluorophenyl
Anticancer (cervical cancer)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Benzamide - 4-Imidazolyl
- 4-Sulfamoyl (5-methylisoxazol-4-yl)
Antifungal

Key Observations :

  • The target compound’s benzimidazole group distinguishes it from imidazole-containing analogs (e.g., ), which may alter electronic properties and binding interactions.
Spectroscopic Properties
Table 2: Comparative IR and NMR Data
Compound Type IR Stretching Bands (cm⁻¹) NMR Features (1H/13C) Evidence Source
Hydrazinecarbothioamides - C=S: 1243–1258
- C=O: 1663–1682
- NH: 3150–3319
Aromatic protons, thiocarbonyl signals
1,2,4-Triazole-3-thiones - C=S: 1247–1255
- NH: 3278–3414
(No C=O or S-H bands)
Thione tautomer signals, aromatic substituents
Target Compound (Inferred) - Sulfamoyl S=O: ~1150–1350
- Benzamide C=O: ~1650–1680
Oxolane protons (δ 3.5–4.5), benzimidazole NH N/A

Key Observations :

  • The absence of C=O bands in triazole derivatives () confirms cyclization, a principle applicable to the target compound’s benzimidazole formation.
  • Sulfamoyl groups (S=O) typically exhibit strong IR absorption near 1150–1350 cm⁻¹, which would be critical for characterizing the target compound .

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzodiazole moiety, a phenyl ring, and a sulfamoyl group. The molecular formula is C19H22N4O3S, with a molecular weight of approximately 382.47 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Receptor Tyrosine Kinases : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR). This action is crucial for regulating cellular signaling pathways involved in growth and survival .
  • Regulation of Autophagy : It positively regulates late-stage autophagy by influencing lysosomal trafficking and function. This can have implications for cancer therapy, as enhanced autophagy can lead to increased cell death in cancer cells under stress conditions .
  • Oxidative Stress Response : The compound is involved in mitochondrial signaling pathways in response to oxidative stress, potentially mediating cell death through apoptotic pathways .

Anticancer Activity

Several studies have explored the anticancer properties of benzodiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's sulfamoyl group suggests potential antimicrobial activity. Sulfonamide derivatives are well-documented for their antibacterial properties. Investigations into related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
In Vitro Studies Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Mechanistic Studies The compound was found to modulate the activity of key signaling pathways involved in tumor progression .
Antimicrobial Testing Related benzodiazole derivatives showed promising results against resistant bacterial strains .

Q & A

Q. Methodological Guidance

  • NMR Spectroscopy : ¹H NMR identifies benzimidazole protons (δ 7.5–8.5 ppm) and oxolane methylene groups (δ 3.2–3.8 ppm) .
  • FT-IR : Confirm sulfamoyl (S=O stretch at 1150–1250 cm⁻¹) and benzamide (C=O at 1650 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ with <2 ppm error .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Protocols : Use Glide XP scoring with hydrophobic enclosure parameters and water desolvation terms to prioritize binding poses .
  • Target Selection : Focus on kinases or inflammatory enzymes (e.g., COX-2) due to benzimidazole/sulfonamide pharmacophores .
  • Validation : Compare docking scores (e.g., Glide XP score < −6 kcal/mol) with experimental IC₅₀ values to refine models .

What strategies optimize the structure-activity relationship (SAR) for enhanced anti-inflammatory activity?

Q. Advanced Research Focus

  • Analog Design : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C-5) or oxolane (e.g., alkyl chain elongation) .
  • Bioisosteric Replacement : Substitute sulfamoyl with sulfonamide or phosphonate groups to modulate potency .
  • In Vivo Testing : Prioritize analogs with <10 µM IC₅₀ in COX-2 inhibition assays for rodent inflammation models .

How should researchers address low yields during the final recrystallization step?

Q. Basic Research Focus

  • Solvent Screening : Test binary systems (e.g., methanol/water, acetone/hexane) to improve crystal lattice formation .
  • Temperature Gradient : Slowly cool the solution from 60°C to 4°C to enhance nucleation .
  • Impurity Profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted benzamide) and adjust stoichiometry .

What are the best practices for assessing metabolic stability in early-stage development?

Q. Advanced Research Focus

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interaction risks .
  • Half-Life Estimation : Use t₁/₂ > 30 minutes as a benchmark for further optimization .

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